(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESJUJUEXMNIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is the primary method for synthesizing (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid in laboratory settings. This reaction involves the base-catalyzed condensation of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid to form the α,β-unsaturated carboxylic acid.
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of malonic acid by a base (e.g., pyridine or piperidine), forming a nucleophilic enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the trans (E)-configured cinnamic acid derivative. Key parameters include:
- Solvent : Ethanol, toluene, or 1,4-dioxane.
- Temperature : 80–100°C under reflux.
- Catalyst : 5–10 mol% piperidine or pyridine.
- Reaction Time : 6–12 hours.
Optimized Protocol
- Step 1 : Dissolve 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) in anhydrous ethanol.
- Step 2 : Add pyridine (10 mol%) and reflux at 85°C for 8 hours.
- Step 3 : Acidify the mixture with HCl (1M) to pH 2–3.
- Step 4 : Purify the precipitate via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Laboratory-Scale Synthesis Parameters
| Starting Material | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Malonic acid, pyridine | Ethanol, 85°C, 8h | 75–85% | >95% |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | Malonic acid, piperidine | Toluene, 100°C, 6h | 82% | 97% |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high yields. Continuous flow systems and automated purification are hallmarks of modern production.
Continuous Flow Reactor Design
- Reactor Type : Tubular flow reactor with static mixers.
- Residence Time : 30–60 minutes.
- Temperature : 90–110°C.
- Pressure : 2–3 bar to prevent solvent evaporation.
Economic and Environmental Considerations
- Solvent Recovery : Ethanol is distilled and reused, reducing waste.
- Catalyst Recycling : Piperidine is extracted via aqueous wash and reused.
- Byproduct Management : Unreacted malonic acid is neutralized and repurposed.
Table 2: Industrial vs. Laboratory Yields
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 75–85% | 85–90% |
| Purity | >95% | >98% |
| Production Capacity | 10–100 g/day | 50–100 kg/day |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Critical Analysis of Challenges
Purification Challenges
- Recrystallization Solvents : Ethanol/water (7:3) achieves optimal crystal formation.
- Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves unreacted aldehyde.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The presence of fluoro and trifluoromethyl groups allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid can be contextualized by comparing it to analogous cinnamic acid derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Electronic Effects :
- The 4-fluoro and 3-trifluoromethyl groups in the parent compound create a strong electron-withdrawing environment, enhancing its acidity (pKa ~2–3) compared to analogs lacking fluorine (e.g., 216.16 g/mol analog in ).
- Replacement of fluorine with methoxy (electron-donating) lowers acidity and may improve metabolic stability .
However, analogs with methyl or chloro substituents (e.g., ) exhibit variable logP values, affecting pharmacokinetics.
Biological Activity: Derivatives of the parent compound, such as 2-[3-[4-fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid, demonstrate antischistosomal activity in mouse models, highlighting the importance of the 4-fluoro-3-CF₃ motif in target binding . Halogen-substituted analogs (e.g., 3-chloro-4-CF₃ in ) may exhibit altered target interactions due to differences in van der Waals radii and electronegativity.
Synthetic Utility: The parent compound is a versatile intermediate. For example, it participates in urea-forming reactions to generate bioactive hydantoins , whereas analogs like 3-(4-bromophenyl)prop-2-enoic acid () are used in cross-coupling reactions.
Biological Activity
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as 4-fluoro-3-(trifluoromethyl)cinnamic acid, is a fluorinated organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a fluorine atom on the aromatic ring. The compound's chemical formula is C10H6F4O2, and it has a molecular weight of 234.15 g/mol .
Biological Properties
The biological activity of this compound can be attributed to its interaction with various biological targets. Research has indicated that this compound exhibits anti-inflammatory and anticancer properties. Below are some key findings regarding its biological effects:
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases, where cytokines play a pivotal role in disease progression .
2. Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells. For instance, in vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced synthesis of inflammatory mediators.
- Modulation of Gene Expression : It has been suggested that this compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. According to safety data sheets, the compound may cause skin and eye irritation upon contact and should be handled with care . Further toxicological studies are necessary to fully understand its safety profile.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Breast Cancer Model : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and increased markers of apoptosis. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment .
- Chronic Inflammation Model : Another study focused on an animal model of chronic inflammation showed that administration of this compound led to reduced levels of inflammatory markers and improved clinical outcomes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via Knoevenagel condensation between 4-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid derivatives. Optimization involves adjusting catalysts (e.g., piperidine or pyridine), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF). Post-synthesis purification employs recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .
- Key Considerations : Fluorinated aromatic aldehydes may require inert atmospheres to prevent decomposition. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) ensures intermediate formation .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR : H and F NMR confirm regiochemistry and fluorine substitution. The (E)-configuration is verified by coupling constants ( Hz) between α,β-unsaturated protons .
- IR : Stretching vibrations at ~1680–1700 cm (C=O) and 1100–1250 cm (C-F) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities like decarboxylated byproducts .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction analysis, particularly due to the trifluoromethyl group?
- Methodology :
- Crystallization Solvents : Use mixed solvents (e.g., dichloromethane/hexane) to reduce polarity and enhance crystal lattice stability. Slow evaporation at 4°C promotes ordered crystal growth .
- Software Tools : SHELX programs (SHELXD for phase problem resolution, SHELXL for refinement) are critical for handling disorder in trifluoromethyl groups. Twinning parameters and restraints on fluorine atoms improve refinement accuracy .
Q. What strategies are recommended for resolving discrepancies in biological activity data between fluorinated and non-fluorinated analogs?
- Methodology :
- Comparative Assays : Conduct parallel enzymatic inhibition studies (e.g., IC measurements) under identical conditions. Fluorine’s electron-withdrawing effects may alter binding affinity, requiring Michaelis-Menten kinetics to dissect mechanistic differences .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess how fluorination impacts ligand-protein interactions, such as hydrophobic packing or hydrogen bonding with active sites .
- Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity). Control for metabolic stability differences via liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
